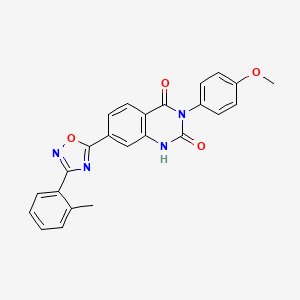

3-(4-methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-(4-Methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by two key structural features:

- Core Structure: The quinazoline-2,4(1H,3H)-dione scaffold, a bicyclic system known for its pharmacological versatility, including antiviral and enzyme inhibitory activities .

- A 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group at position 7, contributing to hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O4/c1-14-5-3-4-6-18(14)21-26-22(32-27-21)15-7-12-19-20(13-15)25-24(30)28(23(19)29)16-8-10-17(31-2)11-9-16/h3-13H,1-2H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJCLCUMCSYKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions.

Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study highlighted the design and synthesis of novel quinazoline derivatives that act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated against both Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The findings suggested that several derivatives demonstrated moderate to high antimicrobial activity, with some compounds showing efficacy comparable to standard antibiotics .

2. Anticancer Properties

Quinazoline derivatives, including the compound , have been investigated for their anticancer potential. The structural features of quinazolines allow them to interact with various biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the quinazoline scaffold can enhance its cytotoxic effects against different cancer cell lines .

3. Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes associated with disease processes. For instance, certain quinazoline derivatives have been reported to inhibit protein kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases. The ability to selectively inhibit these enzymes could lead to the development of targeted therapies .

Case Study 1: Antimicrobial Evaluation

A detailed investigation was conducted on a series of quinazoline derivatives, including the target compound, to assess their antimicrobial efficacy. The study involved synthesizing various derivatives and testing them against a panel of bacterial strains. Results indicated that compounds with specific substitutions on the quinazoline ring exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The most promising candidates were further evaluated for their minimum inhibitory concentration (MIC) values .

Case Study 2: Anticancer Activity

In another study focused on anticancer applications, a library of quinazoline derivatives was screened for cytotoxic effects on human cancer cell lines. The results demonstrated that specific modifications to the 7-position of the quinazoline ring significantly increased cytotoxicity against breast and lung cancer cells. The mechanisms were explored through assays measuring apoptosis and cell cycle arrest, indicating that these compounds could serve as lead candidates for further drug development .

Summary Table of Applications

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Core Structure Variations

- Quinazoline-2,4-dione Derivatives: Both the target compound and compound 85 share the quinazoline-dione core, but substituent differences dictate target specificity. Compound 85’s phenoxyethyl-sec-butyl group suggests binding to dihydroorotate dehydrogenase (DHODH), while the oxadiazole in the target compound may favor kinase or protease inhibition .

- Triazole/Triazolone Systems : The triazolone in and triazoloquinazoline in exhibit distinct activity profiles (e.g., antimicrobial vs. antihistamine) due to core flexibility and substitution patterns.

Substituent Effects

- Methoxyphenyl Groups : Present in the target compound and , these enhance lipophilicity but differ in positioning. The target’s 4-methoxyphenyl group may optimize π-π stacking in hydrophobic enzyme pockets, whereas ’s dual methoxyphenyl groups contribute to broader antimicrobial activity .

- Oxadiazole vs. Sugar Moieties: The oxadiazole in the target compound offers metabolic stability over the ribofuranosyl group in , which, while polar, may limit bioavailability due to high hydrophilicity .

Pharmacological Implications

- Antiviral Potential: The ribofuranosyl derivative demonstrates direct antiviral activity, while the target compound’s oxadiazole moiety—common in protease inhibitors—suggests a complementary mechanism .

- Enzyme Inhibition : Compound 85 ’s DHODH inhibition highlights the quinazoline-dione scaffold’s adaptability; the target compound’s substituents may redirect activity toward kinases or viral polymerases .

Notes

Synthesis Scalability : Methods like hydrazide cyclization () are industrially feasible, but the target compound’s multi-step synthesis may require optimization for large-scale production.

Therapeutic Gaps : The antimicrobial and antitumor activities of triazolone derivatives () suggest the target compound’s oxadiazole could be repurposed for similar applications, warranting further study.

Biological Activity

The compound 3-(4-methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure

The compound consists of a quinazoline core substituted with a methoxyphenyl group and an oxadiazole moiety. The structural formula can be represented as follows:

1. Anticancer Activity

Research indicates that quinazoline derivatives exhibit potent anticancer properties. For instance, Kumar et al. evaluated several quinazoline derivatives against human myelogenous leukemia K562 cells and found that compounds with similar structures to our compound showed significant growth inhibition at concentrations as low as 1 µM .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | K562 | 1 |

| 3b | HePG-2 | 29.47 |

| 3c | HCT-116 | 17.35 |

2. Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. In a study on related compounds, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds showed minimum inhibitory concentrations (MIC) lower than that of standard antibiotics like ampicillin .

Table 2: Antimicrobial Activity of Related Quinazoline Derivatives

| Compound | Bacteria Type | MIC (µg/ml) |

|---|---|---|

| 57b | S. aureus | 50 |

| 59f | E. coli | 150 |

| 59c | C. albicans | 100 |

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of quinazoline derivatives has been supported by various studies indicating their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that the compound may also possess analgesic properties.

The biological activity of 3-(4-methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is hypothesized to involve interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with enzymes involved in cancer cell proliferation and inflammation.

- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in various therapeutic areas:

- Anticancer Evaluation : A study conducted on a series of quinazoline derivatives demonstrated their cytotoxicity against multiple cancer cell lines, reinforcing the potential of these compounds as anticancer agents .

- Antimicrobial Screening : Another case study focused on the antibacterial properties of quinazoline derivatives against resistant strains of bacteria, showing promising results that could lead to new treatments for infections .

Q & A

Q. What are the optimized synthetic routes for 3-(4-methoxyphenyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, and how are reaction conditions controlled?

The synthesis typically involves:

- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles under reflux in solvents like DMF or DMSO .

- Step 2 : Coupling the oxadiazole intermediate to the quinazoline core using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Critical Conditions :

- Temperature: 80–120°C for cyclization; room temperature for coupling.

- Catalysts: Sodium hydride or K₂CO₃ for deprotonation .

- Monitoring: TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (retention time ~12 min) .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 2.3 ppm (o-tolyl methyl) .

- ¹³C NMR : Signals for carbonyl groups (C=O) at ~165–170 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~470 (M+H⁺) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O-C) .

Q. How is the compound’s preliminary bioactivity assessed in vitro?

- Assays :

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the o-tolyl or quinazoline moieties) influence bioactivity?

-

Structure-Activity Relationship (SAR) Insights :

-

Methodology : Systematic substitution via Suzuki-Miyaura coupling or Ullmann reactions, followed by bioactivity screening .

Q. What mechanistic insights exist for its interaction with biological targets (e.g., kinases)?

- Kinase Binding :

- Docking Studies : The oxadiazole moiety forms hydrogen bonds with ATP-binding pockets (e.g., EGFR’s Lys721 and Thr830) .

- Enzyme Kinetics : Non-competitive inhibition observed in time-resolved assays .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) : KD ~50 nM for EGFR .

- Western Blotting : Downregulation of phosphorylated EGFR in cancer cells .

Q. How can contradictions in bioactivity data between similar derivatives be resolved?

- Case Example : A methylthio-substituted analog showed higher antimicrobial activity but lower kinase inhibition compared to the methoxy derivative .

- Resolution Strategies :

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

- Protocol :

- Animal Models : Administer 10 mg/kg (IV or oral) in Sprague-Dawley rats.

- Plasma Analysis : LC-MS/MS to measure t₁/₂ (~4 h), Cmax (~1.2 µg/mL), and bioavailability (~35%) .

- Tissue Distribution : Highest accumulation in liver and kidneys due to P450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.